molecular formula C6H12N2O3S B15090108 N-Methanesulfonylpyrrolidine-3-carboxamide

N-Methanesulfonylpyrrolidine-3-carboxamide

Cat. No.: B15090108
M. Wt: 192.24 g/mol
InChI Key: DXFIZYDAWXGUCR-UHFFFAOYSA-N
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Description

N-Methanesulfonylpyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a methanesulfonyl (-SO₂CH₃) group and a carboxamide (-CONH₂) substituent at the 3-position of the pyrrolidine ring. This structure confers unique physicochemical properties, such as enhanced solubility (due to polar sulfonyl and amide groups) and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

N-methylsulfonylpyrrolidine-3-carboxamide

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-6(9)5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

DXFIZYDAWXGUCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methanesulfonylpyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and precise control of reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methanesulfonylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-Methanesulfonylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methanesulfonylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

a) N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
  • Key Differences :
    • Replaces the methanesulfonyl group with a trifluoromethyl (-CF₃) group.
    • Exists as a hydrochloride salt, enhancing aqueous solubility compared to the free base.
  • Impact :
    • The -CF₃ group is strongly electron-withdrawing, increasing resistance to metabolic oxidation compared to -SO₂CH₃ .
    • The hydrochloride salt improves bioavailability, making it preferable in drug formulations .
  • Applications : Used in pharmaceuticals for neurological and metabolic disorders due to its stability and reactivity .
b) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
  • Key Differences :
    • Substitutes the carboxamide with a carboxylic acid (-COOH) and introduces a ketone (5-oxo) group.
  • Impact :
    • The carboxylic acid increases acidity (pKa ~4-5), affecting hydrogen-bonding and ionizability, unlike the neutral carboxamide .
    • The ketone group may reduce ring flexibility, altering binding affinity in biological systems .
  • Applications : Likely used as a synthetic intermediate due to its reactive -COOH group .
c) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
  • Key Differences :
    • Pyrimidine aromatic ring instead of pyrrolidine.
    • Contains -Cl and -CH₃ substituents.
  • Impact: The aromatic pyrimidine core enables π-π stacking interactions, unlike the saturated pyrrolidine.
  • Applications : Found in agrochemicals and antiviral agents due to its heteroaromatic scaffold .

Biological Activity

N-Methanesulfonylpyrrolidine-3-carboxamide (N-MSPC) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

N-MSPC is characterized by its unique pyrrolidine structure, which is modified by a methanesulfonyl group and a carboxamide functional group. The synthesis of N-MSPC typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the methanesulfonyl and carboxamide groups. The synthetic route often emphasizes optimizing yields and purity, as well as establishing the compound's stability under various conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-MSPC and its derivatives. For instance, compounds with similar carboxamide structures have demonstrated significant inhibitory effects on cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Table 1: Summary of Anticancer Activities

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-MSPCMCF-7 (breast cancer)5.0Induction of apoptosis via caspase activation
Pyrrolidine derivative AHeLa (cervical cancer)3.2Inhibition of ERK1/2 signaling
Pyrrolidine derivative BA549 (lung cancer)4.5Suppression of NF-kB pathway

Antiviral Activity

Emerging research has also explored the antiviral properties of N-MSPC derivatives against various viral pathogens. For example, certain analogs have shown promising results in inhibiting viral replication in vitro, particularly against coronaviruses such as SARS-CoV-2. The antiviral mechanism is believed to involve interference with viral entry or replication processes.

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a recent study, several derivatives of N-MSPC were tested for their efficacy against SARS-CoV-2. The lead compound exhibited an EC50 value of 0.69 µM, indicating strong antiviral activity with low cytotoxicity. These findings suggest that further development could yield effective therapeutic agents for viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-MSPC is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or substituents on the carboxamide group can significantly influence potency and selectivity:

  • Pyrrolidine Substituents : Altering substituents on the pyrrolidine ring can enhance binding affinity to target proteins.
  • Carboxamide Variations : Different R-groups in the carboxamide moiety can impact solubility and bioavailability.
  • Methanesulfonyl Group : This group is essential for maintaining biological activity; modifications here may lead to loss of function.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl substitutionIncreased potency
Ethyl substitutionDecreased solubility
Fluorine additionEnhanced selectivity

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